molecular formula C13H7ClN2O4 B12102000 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole

4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole

Cat. No.: B12102000
M. Wt: 290.66 g/mol
InChI Key: UAOASBADGXIUGW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is a benzoxazole derivative featuring a 2-chloro-4-nitrophenoxy substituent at the 4-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological and industrial applications, including anticancer, antimicrobial, and fluorescent properties .

Properties

Molecular Formula

C13H7ClN2O4

Molecular Weight

290.66 g/mol

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole

InChI

InChI=1S/C13H7ClN2O4/c14-9-6-8(16(17)18)4-5-10(9)20-12-3-1-2-11-13(12)15-7-19-11/h1-7H

InChI Key

UAOASBADGXIUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole typically involves the reaction of 2-chloro-4-nitrophenol with 1,3-benzoxazole. The process can be carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzoxazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.

Major Products:

    Reduction: Formation of 4-(2-Amino-4-nitrophenoxy)-1,3-benzoxazole.

    Substitution: Formation of 4-(2-Chloro-4-aminophenoxy)-1,3-benzoxazole when reacted with amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole, as anticancer agents. For instance, a study demonstrated that compounds with similar scaffolds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

CompoundCell LineIC50 (μM)Reference
This compound22Rv1 (Prostate)1.54
Doxorubicin22Rv1 (Prostate)2.32

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition rates. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Bacterial StrainInhibition Rate (%) at 100 mg/LReference
Xanthomonas oryzae52.4
Xanthomonas citri36.8

Herbicidal Properties

Benzoxazole derivatives are known for their herbicidal activities. Research indicates that these compounds can inhibit the growth of specific weeds by interfering with their metabolic processes. The structure of this compound may enhance its effectiveness as a herbicide.

Case Studies

  • Anticancer Evaluation : A study synthesized several benzoxazole derivatives and evaluated their anticancer activity through molecular docking studies and biological assays. The results indicated that compounds with similar structures to this compound exhibited significant binding affinities to cancer-related targets, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Screening : Another research effort focused on synthesizing and testing new benzoxazole derivatives for antimicrobial activity. The study found that modifications in the benzoxazole structure significantly influenced their efficacy against various pathogens .

Mechanism of Action

The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Substituted Benzoxazoles

2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole (CAS 95128-29-3) Substituents: Benzyloxy group at the 4-position. Properties: Higher lipophilicity (logP = 5.07) compared to the target compound (estimated logP ~4–5 due to nitro group).

Naphtho[1,2-d][1,3]oxazole Derivatives Substituents: Extended aromatic systems (naphthoxazole) with dihydroxyphenyl moieties. Activity: Exhibits nanomolar acetylcholinesterase (AChE) inhibition (IC50 = 58 nM) and anticancer activity (IC50 = 2.18–2.89 µM) against human cancer cell lines, comparable to cisplatin. The chlorine atom in related analogs enhances cytotoxicity without harming normal cells .

Heterocyclic Derivatives with Nitro/Chloro Substituents

3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione Substituents: Chlorophenyl and nitrophenyl groups on a triazole-thione scaffold. The nitro group enhances electron-deficient character, similar to the target compound .

2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole

  • Substituents : Dual chloro and nitro groups on a thiazole core.
  • Relevance : Demonstrates the importance of nitro positioning (3-nitro vs. 4-nitro in the target compound) for electronic effects and steric interactions .

Key Insights :

  • Chlorine and nitro groups enhance anticancer potency, as seen in naphthoxazole derivatives .
  • The target compound’s nitro group may confer similar electrophilic reactivity for enzyme inhibition.

Physicochemical Properties

Compound logP Molecular Weight PSA (Ų)
4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole ~4.5* 330.73 80–90*
2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole 5.07 301.34 35.26
Naphtho[1,2-d][1,3]oxazole analog 3.5–4.0 ~350 90–100

Estimated based on structural similarity.
*
PSA = Polar Surface Area.

Key Insights :

  • logP values for all compounds fall within the drug-like range (2–5), favoring membrane permeability .

Biological Activity

4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrophenol with benzoxazole derivatives. The compound's structure features a benzoxazole ring substituted with a chloronitrophenoxy group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain benzoxazole derivatives could induce apoptosis in HepG2 cells by elevating caspase-3 and caspase-9 levels while decreasing Bcl-2 levels, indicating a potential mechanism for their anticancer effects .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG2TBDApoptosis induction
Similar DerivativeHCT-116TBDVEGFR-2 inhibition

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Compounds in this class have shown significant free radical scavenging activity. For example, the DPPH assay results indicated that the IC50 values for related compounds ranged between 35.16 µM and 80.02 µM, suggesting that these compounds can effectively neutralize free radicals .

Antimicrobial Activity

Benzoxazole derivatives are also recognized for their antimicrobial properties. Research has shown that they exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibiting bacterial growth through interference with metabolic pathways such as oxidative phosphorylation .

MicroorganismMinimum Inhibitory Concentration (MIC)
Xanthomonas oryzae47.6 mg/L
Staphylococcus aureusTBD

Study on Anti-inflammatory Effects

A study conducted on related benzoxazole derivatives evaluated their anti-inflammatory activity using animal models. The results indicated that at a dosage of 30 mg/kg body weight, these compounds exhibited significant anti-inflammatory effects comparable to standard drugs like Celecoxib .

VEGFR-2 Inhibition

Another study focused on the effects of benzoxazole derivatives on vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds similar to this compound were found to inhibit VEGFR-2 activity effectively, leading to reduced proliferation and migration of endothelial cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenoxy precursors and benzoxazole intermediates. For example, hydrazine hydrate refluxed with methyl esters in ethanol (18–20 hours) yields hydrazide derivatives, which can be further functionalized. Key variables include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions), and catalyst (e.g., acetic acid for imine formation). Yields typically range from 60–70%, with crystallization in ethanol improving purity .
  • Table : Synthesis Optimization

PrecursorSolventTemp (°C)Time (h)Yield (%)
Methyl esterEthanol8018–2065
HydrazideDMSO1001270

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹).
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl), while ¹³C NMR confirms connectivity.
  • X-ray crystallography : SHELX programs refine crystal structures, highlighting bond angles and packing interactions. Resolution < 0.8 Å is ideal for nitro-group geometry .

Q. What safety protocols are critical when handling nitro- and chloro-substituted benzoxazoles?

  • Methodological Answer : Nitro groups pose explosion risks under high heat or friction. Use blast shields, small-scale reactions, and inert atmospheres. Chloro derivatives require fume hoods due to toxicity. Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Waste disposal must follow halogenated organic protocols .

Q. How are solubility challenges addressed in biological assays for this compound?

  • Methodological Answer : Use co-solvents like DMSO (<5% v/v) to enhance aqueous solubility. For in vitro assays, sonication or micellar encapsulation (e.g., with Tween-80) improves dispersion. Confirm stability via HPLC post-solubilization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in benzoxazole derivatives?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups direct electrophiles to the para position of the phenoxy ring. Computational modeling (DFT) predicts charge distribution, while experimental validation uses isotopic labeling or trapping intermediates. For example, nitration studies show >90% para selectivity due to resonance stabilization .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) between –50°C and 25°C can "freeze" conformers. For crystallographic disagreements (e.g., bond length discrepancies), refine data with SHELXL using high-resolution datasets and twin-law corrections .

Q. What strategies optimize electrochemical phosphorylation of benzoxazole derivatives?

  • Methodological Answer : Silver(I)-mediated electrocatalysis in acetonitrile with dialkyl-H-phosphonates generates phosphonyl radicals. Key parameters:

  • Voltage : 1.2 V (vs. Ag/Ag⁺) minimizes side reactions.
  • Electrode : Pt anode for efficient radical generation.
  • Yield : ~85% with 20 mol% AgNO₃. Reaction progress is monitored via cyclic voltammetry .

Q. How is molecular docking used to predict pharmacological targets for this compound?

  • Methodological Answer : Docking into orexin receptor models (e.g., PDB: 6TO7) identifies binding affinity. The benzoxazole core interacts with hydrophobic pockets, while the nitro group forms hydrogen bonds with Lys⁹⁶. MD simulations (100 ns) validate stability, with RMSD < 2.0 Å indicating robust binding .

Data Contradiction Analysis

  • Example : Conflicting melting points (e.g., 141–143°C vs. 139–140°C in similar derivatives) may stem from polymorphism or impurities. DSC analysis and repeated recrystallization (e.g., ethanol/water) clarify true values .

Key Research Gaps

  • Limited data on metabolic stability (CYP450 interactions) and in vivo pharmacokinetics.
  • Mechanistic studies on nitro-group reduction under biological conditions are needed.

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